Perfluoropentanoic acid

Catalog No.
S585685
CAS No.
2706-90-3
M.F
C5HF9O2
C4F9COOH
M. Wt
264.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluoropentanoic acid

CAS Number

2706-90-3

Product Name

Perfluoropentanoic acid

IUPAC Name

2,2,3,3,4,4,5,5,5-nonafluoropentanoic acid

Molecular Formula

C5HF9O2
C4F9COOH

Molecular Weight

264.05 g/mol

InChI

InChI=1S/C5HF9O2/c6-2(7,1(15)16)3(8,9)4(10,11)5(12,13)14/h(H,15,16)

InChI Key

CXZGQIAOTKWCDB-UHFFFAOYSA-N

SMILES

C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O

Synonyms

Nonafluorovaleric Acid; 2,2,3,3,4,4,5,5,5-Nonafluoropentanoic Acid; NSC 18404; Nonafluoropentanoic Acid; Nonafluorovaleric Acid; PFPeA; Perfluoropentanoic AcidPerfluorovaleric Acid;

Canonical SMILES

C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O

Perfluoropentanoic acid is a perfluorinated carboxylic acid with the molecular formula C5HF9O2C_5HF_9O_2 and a molecular weight of 264.05 g/mol. It is a colorless liquid that belongs to a class of compounds known as perfluoroalkyl substances, which are characterized by the presence of fully fluorinated carbon chains. This compound is also recognized by its various synonyms, including perfluorovaleric acid and nonafluoropentanoic acid .

Analytical Chemistry:

Perfluorovaleric acid (PFVAc) serves as an internal standard in various analytical techniques employed for the detection and quantification of other perfluorinated compounds (PFCs). Its unique physicochemical properties, such as high stability and distinct mass spectral signature, make it a valuable tool for researchers analyzing environmental samples like water and biological tissues.

For instance, a study published in the journal "Analytical Chemistry" utilized PFVAc as an internal standard for analyzing perfluorooctanesulfonate (PFOS) and other related fluorochemicals in water samples using liquid chromatography-ion trap mass spectrometry (LC-ITMS). This approach enhanced the accuracy and precision of measurements, allowing researchers to accurately assess the presence and concentration of these environmentally concerning PFCs.

Environmental Science:

PFVAc has been detected in various environmental media, including air, water, and soil. Researchers use its presence as an indicator of potential contamination by other PFCs, given its similar environmental behavior.

Studies have reported the presence of PFVAc in various environmental compartments, including:

  • Surface water and groundwater
  • Drinking water
  • Soil and sediment
  • Air samples

By analyzing PFVAc levels, researchers can gain insights into the potential presence and distribution of other PFCs, which are known to be persistent environmental pollutants with potentially harmful effects on human and ecological health.

Toxicology Research:

Although limited compared to other PFCs, some studies have explored the potential toxicological effects of PFVAc. These studies have investigated its impact on various biological systems, including:

  • Developmental toxicity: Studies suggest potential adverse effects on fetal development in rodents exposed to PFVAc.
  • Liver and kidney function: Research indicates potential alterations in liver and kidney function in animals exposed to PFVAc.
  • Immune function: Certain studies suggest potential suppression of the immune system upon exposure to PFVAc [].
Typical of carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Neutralization: Reacting with bases to form salts.
  • Oxidation: Although resistant to many oxidative processes, it can be oxidized under specific conditions using reagents like Fenton's reagent or UV/H2O2 systems .

Thermolysis has also been noted as a potential method for breaking down perfluorinated compounds, although this typically requires high temperatures .

Research indicates that perfluoropentanoic acid exhibits biological activity, particularly in its interaction with nuclear receptors such as the peroxisome proliferator-activated receptor alpha. This interaction can lead to various biological effects, including potential endocrine disruption and impacts on lipid metabolism . Furthermore, studies have linked exposure to perfluorinated compounds to adverse health effects, including immune system impairment and developmental issues in fetuses and children .

Perfluoropentanoic acid can be synthesized through several methods:

  • From Perfluorooctanoic Acid: A common method involves the degradation of longer-chain perfluoroalkyl acids, such as perfluorooctanoic acid.
  • Electrochemical Fluorination: This method allows for the selective introduction of fluorine atoms into organic molecules.
  • Fluorination of Valeric Acid: Direct fluorination of valeric acid using fluorinating agents can yield perfluoropentanoic acid .

Perfluoropentanoic acid is primarily utilized in industrial applications as a surfactant and surface protector. Its unique chemical properties make it valuable in:

  • Coatings: Providing water and oil repellency.
  • Textiles: Enhancing stain resistance.
  • Aerospace and Automotive Industries: As part of specialized coatings that require high-performance characteristics .

Studies on the interactions of perfluoropentanoic acid with biological systems have shown that it can activate certain nuclear receptors, leading to alterations in gene expression related to lipid metabolism and inflammation. The compound's persistence in the environment raises concerns about bioaccumulation and long-term ecological effects. Research has also highlighted its potential role as an environmental contaminant, contributing to health risks associated with exposure to perfluoroalkyl substances .

Perfluoropentanoic acid shares similarities with other perfluoroalkyl substances but has distinct characteristics that set it apart. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Perfluorobutanoic AcidC4F9O2C_4F_9O_2Shorter carbon chain; lower bioaccumulation risk
Perfluoroheptanoic AcidC6F13O2C_6F_{13}O_2Longer carbon chain; higher environmental persistence
Perfluorooctanoic AcidC8F17O2C_8F_{17}O_2Widely studied for health impacts; longer chain enhances bioaccumulation
Perfluorononanoic AcidC9F19O2C_9F_{19}O_2Even longer chain; significant environmental concern

Perfluoropentanoic acid's shorter carbon chain compared to other perfluoroalkyl acids may result in different environmental behavior and toxicity profiles, making it a unique subject of study within this chemical class .

XLogP3

2.9

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

263.98328273 g/mol

Monoisotopic Mass

263.98328273 g/mol

Heavy Atom Count

16

UNII

LUW3UY784P

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

2706-90-3

Wikipedia

Perfluoropentanoic acid

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category
PFAS -> PFcarboxylic acids (PFCA)

General Manufacturing Information

Pentanoic acid, 2,2,3,3,4,4,5,5,5-nonafluoro-: ACTIVE

Dates

Modify: 2023-08-15

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